7-Bromo-4-hydroxy-2-phenylquinoline
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Overview
Description
7-Bromo-4-hydroxy-2-phenylquinoline is a synthetic compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position on the quinoline ring. This compound has a molecular formula of C15H10BrNO and a molecular weight of 300.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline typically involves the bromination of 4-hydroxy-2-phenylquinoline. One common method is the reaction of 4-hydroxy-2-phenylquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form 4-hydroxy-2-phenylquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-2-phenylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-hydroxy-2-phenylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-2-phenylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-4-chloro-2-phenylquinoline: Contains both bromine and chlorine atoms, leading to distinct chemical properties.
4-Hydroxy-7-methoxy-2-phenylquinoline: The presence of a methoxy group instead of a bromine atom alters its chemical behavior
Uniqueness: 7-Bromo-4-hydroxy-2-phenylquinoline is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-bromo-2-phenyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIQZUPQOFEHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462430 |
Source
|
Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825620-24-4 |
Source
|
Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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